molecular formula C17H18N4O2S B2925022 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1351645-82-3

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No.: B2925022
CAS No.: 1351645-82-3
M. Wt: 342.42
InChI Key: SZZFNHDCKHDFMW-UHFFFAOYSA-N
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Description

1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring linked to a 1,3,4-thiadiazole core substituted with a furan moiety. The ethanone group bridges the piperidine nitrogen to a 1H-pyrrole substituent. This structure combines multiple pharmacologically relevant motifs:

  • 1,3,4-Thiadiazole: Known for antimicrobial, antitumor, and anti-inflammatory activities .
  • Furan: Imparts electronic effects and enhances binding to biological targets .
  • Piperidine: A common scaffold in medicinal chemistry due to its conformational flexibility.
  • 1H-Pyrrole: Contributes to π-π stacking interactions in drug-receptor binding .

Synthetic routes likely involve cyclization to form the thiadiazole core, followed by piperidine coupling and ethanone functionalization, as seen in related compounds .

Properties

IUPAC Name

1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-15(12-20-7-1-2-8-20)21-9-5-13(6-10-21)16-18-19-17(24-16)14-4-3-11-23-14/h1-4,7-8,11,13H,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZFNHDCKHDFMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CN4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone can be synthesized through a multi-step process. One common synthetic route might involve the initial formation of 1-(1H-pyrrol-1-yl)-2-bromoethane, which can then undergo nucleophilic substitution with 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl) to yield the target compound. The reaction conditions typically involve the use of polar aprotic solvents like dimethylformamide or acetonitrile, under an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would require scalable methods, often utilizing continuous flow reactors for better control over reaction parameters. High-pressure and high-temperature conditions might be necessary to enhance reaction yields and efficiencies.

Chemical Reactions Analysis

Types of Reactions

This compound is likely to undergo several types of reactions including:

  • Oxidation and Reduction: : The furan and thiadiazole rings are prone to oxidation, while the piperidine ring can undergo reduction.

  • Substitution Reactions: : Nucleophilic substitution can occur at the ethanone moiety.

  • Coupling Reactions: : The compound might participate in cross-coupling reactions given its multiple reactive sites.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like lithium aluminium hydride for reductions. Base catalysts like sodium hydride can facilitate substitution reactions.

Major Products Formed

Major products would depend on the specific reactions but might include oxidized or reduced derivatives of the parent compound, substituted ethanone derivatives, and various coupled products involving the furan and pyrrole rings.

Scientific Research Applications

In Chemistry

The unique combination of heterocyclic rings in this compound makes it valuable for studying structure-activity relationships and in designing new materials with specific properties.

In Biology and Medicine

Its potential bioactivity can be explored for developing new pharmaceuticals, particularly given the known medicinal importance of thiadiazole, furan, and pyrrole rings. It could serve as a starting point for drug discovery efforts targeting neurological or infectious diseases.

In Industry

The compound might be used as an intermediate in the synthesis of dyes, polymers, or other industrial chemicals, benefiting from its diverse reactive sites and stability under various conditions.

Mechanism of Action

This compound's mechanism of action is likely rooted in its ability to interact with specific molecular targets. The thiadiazole and pyrrole moieties might engage in hydrogen bonding or π-stacking interactions with enzymes or receptors, while the piperidine ring might enhance membrane permeability, facilitating cellular uptake.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight Reference
Target Compound 1,3,4-Thiadiazole Piperidine, Furan, 1H-Pyrrole C₁₉H₁₉N₅O₂S 405.46 g/mol -
1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone 1,3,4-Thiadiazole Piperidine, Furan, Isopropylsulfonylphenyl C₂₂H₂₅N₃O₄S₂ 459.6 g/mol
1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone 1,3,4-Oxadiazole Pyrazole, Aryl C₁₅H₁₆N₄O₃ 300.31 g/mol
5-(4-Substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles 1,3,4-Thiadiazole Aryl, 1H-Pyrrole Varies ~280–350 g/mol

Key Observations :

  • The target compound’s thiadiazole-piperidine-furan scaffold is unique compared to oxadiazole-based analogs .
  • Replacing the isopropylsulfonyl phenyl group in with 1H-pyrrole reduces molecular weight and alters polarity.

Spectral and Physicochemical Comparisons

Table 2: Spectral Data of Selected Analogs

Compound Class IR Peaks (cm⁻¹) ¹H NMR Features (δ ppm) Reference
1,3,4-Oxadiazole Derivatives 1705–1710 (C=O), 1604 (C=N) 6.20–7.8 (ArH), 4.93 (CH₂), 3.9 (OCH₃)
Thiadiazole-Pyrrole Analogs 1710 (C=O), 1598 (C=N), 1125 (C-O-C) 6.62 (oxadiazole CH), 4.90 (CH₂)
Target Compound (Predicted) ~1700–1720 (C=O), ~1550–1600 (C=N/C=C) 6.20–7.5 (ArH/pyrrole), 2.50–4.0 (piperidine) -

Key Observations :

  • The target compound’s IR spectrum is expected to show similarities to and , with distinct C=O (ethanone) and C=N (thiadiazole) stretches.
  • ¹H NMR would resolve piperidine protons (δ 2.4–3.0) and pyrrole aromatic signals (δ 6.2–7.5) .

Biological Activity

The compound 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a novel heterocyclic derivative that incorporates both a thiadiazole and furan moiety. This structure has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves the cyclization of acylhydrazines with furan derivatives under specific conditions, often utilizing microwave irradiation for efficiency. The structural integrity is confirmed through techniques such as IR spectroscopy, NMR, and mass spectrometry.

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of thiadiazole derivatives. Studies have shown that compounds with the thiadiazole core exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, derivatives containing furan have been predicted to possess anti-tubercular activity based on in silico analyses and confirmed through in vitro assays.

Table 1: Antitubercular Activity of Thiadiazole Derivatives

CompoundConcentration (µg/mL)Activity
Fb3.125Active
Fe3.125Active

The mechanism of action involves strong interactions with key residues in the enzyme enoyl-acyl carrier protein (ACP) reductase, which is crucial for bacterial fatty acid synthesis .

Anticancer Activity

The anticancer potential of the compound has also been explored. Research indicates that modifications to the piperidine moiety can enhance cytotoxicity against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like Cisplatin.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
4aMCF-712.5
4bA5490.2
4cHeLa4.2

The presence of electron-withdrawing groups on the phenyl ring significantly enhances the anticancer activity, indicating a structure-activity relationship that is critical for drug design .

Case Studies

Several case studies highlight the biological efficacy of compounds related to This compound :

  • Antitubercular Screening : A study conducted on synthesized derivatives demonstrated that specific compounds showed significant inhibition against Mycobacterium tuberculosis at low concentrations, validating their potential as antitubercular agents .
  • Anticancer Efficacy : Another investigation revealed that certain derivatives exhibited enhanced cytotoxic effects against MCF-7 and A549 cells, suggesting their viability as lead compounds in cancer therapy .

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